![molecular formula C15H16Cl2N4O2S B14947862 4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline](/img/structure/B14947862.png)
4-{[4-(3,5-Dichloropyridin-2-yl)piperazin-1-yl]sulfonyl}aniline
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Overview
Description
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline is a complex organic compound that features a piperazine ring bonded to a sulfonyl group and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline typically involves multiple steps. One common method includes the reaction of 3,5-dichloro-2-pyridine with piperazine to form 4-(3,5-dichloro-2-pyridyl)piperazine. This intermediate is then reacted with sulfonyl chloride to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chloro-substituted positions on the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- **4-(3,5-Dichloro-4-pyridinyl)piperazino]sulfonyl}-2-pyridinyl)morpholine
- 3,5-Dichloro-4-pyridinecarboxaldehyde
- Dichloroaniline
Uniqueness
4-{[4-(3,5-Dichloro-2-pyridyl)piperazino]sulfonyl}aniline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H16Cl2N4O2S |
---|---|
Molecular Weight |
387.3 g/mol |
IUPAC Name |
4-[4-(3,5-dichloropyridin-2-yl)piperazin-1-yl]sulfonylaniline |
InChI |
InChI=1S/C15H16Cl2N4O2S/c16-11-9-14(17)15(19-10-11)20-5-7-21(8-6-20)24(22,23)13-3-1-12(18)2-4-13/h1-4,9-10H,5-8,18H2 |
InChI Key |
MTNAPGSCKIPEQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C=C(C=N2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
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